Galili antigen pentaose linked to BSA
Description
The Galili antigen pentaose linked to bovine serum albumin (BSA) is a synthetic neoglycoprotein comprising the Galili antigen pentasaccharide (Galα1–3Galβ1–4GlcNAcβ1–3Galβ1–4Glc) covalently conjugated to BSA. This structure mimics the α-galactosyl (α-Gal) epitope, a carbohydrate antigen abundantly expressed in non-primate mammals but absent in humans due to evolutionary loss of the α1,3-galactosyltransferase gene . In humans, anti-Gal antibodies (IgG, IgM, IgA) naturally target this epitope, making it a critical player in xenotransplantation rejection, cancer immunotherapy, and vaccine design .
BSA serves as a carrier protein to enhance immunogenicity by facilitating T-cell-dependent immune responses. The conjugation ratio typically ranges from 5–25 glycans per BSA molecule, optimizing antigen presentation while minimizing steric hindrance . This neoglycoprotein is commercially available under product codes such as GLY071-BSA (Elicityl) and is widely used in glycan microarrays, Luminex assays, and antibody profiling .
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between Galili antigen pentaose-BSA and related glycan-BSA conjugates:
Key Observations :
- Epitope Density: Longer glycans (e.g., nonaose-BSA) exhibit higher avidity due to increased epitope valency but may sterically hinder antibody binding compared to pentaose-BSA .
- Immunogenicity: Pentaose-BSA induces robust anti-Gal responses in humans, whereas shorter glycans (e.g., isoglobotriaose-BSA) show weaker immunogenicity .
- Clinical Relevance: Blood group antigen-BSA conjugates (e.g., H antigen pentaose-BSA) are specialized for transfusion medicine, unlike Galili-BSA, which is broadly used in xenotransplantation and oncology .
Immunological Performance in Assays
In Luminex-based assays, Galili pentaose-BSA serves as a positive control due to near-universal anti-Gal reactivity in humans (titers >1:80 in >98% of individuals) . Comparatively, isoglobotriaose-BSA (iGb3-BSA) shows 10–100× lower signal intensity in the same assays, reflecting reduced antibody affinity . Extended glycans like heptaose-BSA and nonaose-BSA are used to study antibody cross-reactivity in autoimmune disorders, where anti-Gal may mistakenly target host tissues .
Research Findings and Data
Anti-Gal Antibody Titers
Diagnostic Utility
In glycan microarrays, pentaose-BSA binds 85–90% of human anti-Gal antibodies, outperforming isoglobotriaose-BSA (30–40%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
